N-butyl-2-nitro-N-phenylbenzamide
Description
Properties
IUPAC Name |
N-butyl-2-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-13-18(14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(21)22/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOIFHDZYMZOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-nitro-N-phenylbenzamide typically involves the nitration of N-butyl-N-phenylbenzamide. The nitration process introduces a nitro group (-NO2) into the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-2-nitro-N-phenylbenzamide can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Nitroso derivatives, other oxidized products
Reduction: N-butyl-2-amino-N-phenylbenzamide
Substitution: Various substituted benzamides depending on the substituent introduced
Scientific Research Applications
Chemistry: N-butyl-2-nitro-N-phenylbenzamide is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can serve as a model compound to investigate the metabolic pathways and toxicity of nitroaromatics.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of N-butyl-2-nitro-N-phenylbenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in various biological effects, such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences between N-butyl-2-nitro-N-phenylbenzamide and related benzamides:
Key Observations :
- In contrast, the para-nitro group in N-(2,2-diphenylethyl)-4-nitrobenzamide may lead to distinct electronic and steric profiles .
- Amide Substituents : The butyl chain in the target compound provides lipophilicity, whereas the hydroxy-dimethyl group in ’s compound introduces hydrogen-bonding capability, critical for metal coordination . The diphenylethyl group in ’s analog creates steric bulk, which may hinder reactivity but improve stability .
Reactivity and Functionalization
- Metal Coordination : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H bond activation in metal-catalyzed reactions . By contrast, the ortho-nitro group in this compound may act as a weaker directing group due to its electron-withdrawing nature but could stabilize transition states in nitration or reduction reactions.
- Halogen Interactions : Bromo-substituted analogs like N-(2-nitrophenyl)-4-bromo-benzamide exhibit halogen bonding, which can influence crystal packing and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
